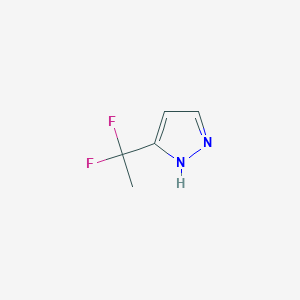
3-(1,1-ジフルオロエチル)-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Difluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable building block in medicinal chemistry and material science.
科学的研究の応用
3-(1,1-Difluoroethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique properties make it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Its electronic properties are useful in the design of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
作用機序
Target of Action
Similar compounds such as dl-threo-3-(1,1-difluoroethyl)malic acids have been studied for their interaction with the enzyme 3-isopropylmalate dehydrogenase (ipmdh) . IPMDH plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
Related compounds have been designed for mechanism-based inhibition of their target enzymes . For instance, fluorinated substrates like F-IPM and F2-EM undergo an additional elimination reaction after the normal enzyme reaction to afford an α,β-unsaturated carbonyl product .
Biochemical Pathways
Similar compounds have been shown to interact with the biosynthetic pathway of the essential amino acid l-leucine, specifically targeting the enzyme 3-isopropylmalate dehydrogenase (ipmdh) .
Result of Action
Similar compounds have been shown to result in the formation of an α,β-unsaturated carbonyl product after the normal enzyme reaction .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of 3-(1,1-difluoroethyl)-1H-pyrazole may involve large-scale synthesis using similar catalytic processes. The availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this approach economically viable .
化学反応の分析
Types of Reactions
3-(1,1-Difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the compound.
類似化合物との比較
Similar Compounds
1,1-Difluoroethylated Aromatics: These compounds share the difluoroethyl group and have similar electronic properties.
Fluorinated Pyrazoles: Other pyrazole derivatives with different fluorinated groups can be compared in terms of their reactivity and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1H-pyrazole is unique due to the specific positioning of the difluoroethyl group on the pyrazole ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
特性
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXKYYFKKQIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462380-24-0 |
Source


|
| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














